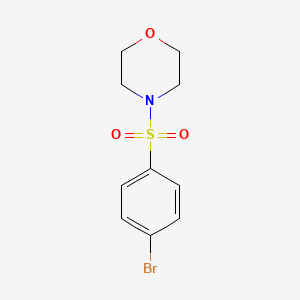

4-(4-Bromophenylsulfonyl)morpholine

描述

Significance of Sulfonamide and Morpholine (B109124) Scaffolds in Medicinal Chemistry and Drug Discovery

The sulfonamide group (-SO2NHR) is a cornerstone in pharmaceutical development, having been integral to the creation of a wide array of therapeutic agents. ajchem-b.comimgroupofresearchers.com Historically, sulfonamides were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections. ajchem-b.comajchem-b.comslideshare.net Beyond their antibacterial properties, sulfonamides exhibit a remarkable diversity of biological activities, including antiviral, antidiabetic, anticancer, and anti-inflammatory effects. ajchem-b.comajchem-b.comresearchgate.net This versatility stems from their ability to act as key pharmacophores, interacting with a range of biological targets such as enzymes and receptors. ajchem-b.comnih.gov For instance, certain sulfonamides function as inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain cancers. ajchem-b.comajchem-b.com

Similarly, the morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. nih.govbiosynce.comresearchgate.net Its incorporation into drug candidates is often strategic, aiming to enhance crucial pharmacokinetic and pharmacodynamic properties. biosynce.comacs.orgnih.gov The presence of the morpholine moiety can improve a molecule's solubility, a critical factor for drug absorption in the body. biosynce.com Furthermore, its flexible chair-like conformation and the basicity of the nitrogen atom can facilitate favorable interactions with biological targets. biosynce.comacs.orgnih.gov The morpholine scaffold is found in numerous approved and experimental drugs, underscoring its value in modulating biological activity and improving drug-like properties. nih.govresearchgate.net

Overview of 4-(4-Bromophenylsulfonyl)morpholine as a Key Chemical Entity in Synthetic Pathways

The compound this compound serves as a valuable building block in organic synthesis. ontosight.ai Its structure, featuring a reactive bromophenyl group and a stable morpholine sulfonyl moiety, allows for its participation in a variety of chemical transformations. The presence of the bromine atom on the phenyl ring provides a handle for cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is a fundamental strategy in the construction of complex organic molecules.

The synthesis of this compound itself is typically achieved through the reaction of morpholine with p-bromobenzenesulfonyl chloride in the presence of a base. ontosight.ai This straightforward synthetic route makes the compound readily accessible for further chemical exploration.

As an intermediate, this compound can be utilized in the synthesis of more elaborate structures with potential biological activities. For instance, the core structure can be modified to create derivatives for evaluation in various therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai The sulfonamide linkage provides a stable connection, while the bromophenyl and morpholine rings offer sites for further functionalization, allowing chemists to systematically alter the molecule's properties to achieve desired biological effects.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 834-67-3 |

| Molecular Formula | C10H12BrNO3S |

| Average Mass | 306.17 g/mol |

| Monoisotopic Mass | 304.972127 g/mol |

Structure

3D Structure

属性

IUPAC Name |

4-(4-bromophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJRLABLXQZFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291448 | |

| Record name | 4-(4-bromophenylsulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834-67-3 | |

| Record name | 4-[(4-Bromophenyl)sulfonyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 75610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 834-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-bromophenylsulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-Bromobenzene)sulfonyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 4 Bromophenylsulfonyl Morpholine

Established Synthetic Routes to 4-(4-Bromophenylsulfonyl)morpholine

The most common and direct method for synthesizing this compound involves the reaction of morpholine (B109124) with a sulfonyl chloride derivative.

The principal synthetic route to this compound is the nucleophilic substitution reaction between morpholine and 4-bromobenzenesulfonyl chloride. In this reaction, the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond, yielding the target compound. This reaction is a classic example of the Schotten-Baumann reaction conditions often employed for the synthesis of amides and sulfonamides.

Reaction Scheme:

Detailed findings from various studies illustrate the conditions for this type of synthesis. For instance, the synthesis of related N-acyl-α-amino acids involves a Schotten-Baumann-type N-acylation, highlighting the robustness of this method for creating bonds with sulfonyl chlorides mdpi.com.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Morpholine | 4-Bromobenzenesulfonyl Chloride | This compound | Nucleophilic Acyl Substitution |

| L-valine | 4-[(4-bromophenyl)sulfonyl]benzoyl chloride | 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Schotten–Baumann N-acylation mdpi.com |

The reaction between morpholine and 4-bromobenzenesulfonyl chloride generates hydrogen chloride (HCl) as a byproduct. The presence of this acid can protonate the starting morpholine, rendering it non-nucleophilic and thus halting the reaction. To prevent this, a base is typically added to the reaction mixture. The base serves two primary roles:

Neutralization of HCl: It neutralizes the HCl formed during the reaction, preventing the protonation of the morpholine reactant.

Enhancement of Nucleophilicity: In some cases, the base can deprotonate the morpholine, increasing its nucleophilicity and thereby accelerating the reaction rate.

Commonly used bases for this purpose include tertiary amines such as triethylamine or pyridine, or inorganic bases like sodium carbonate or potassium carbonate. For example, in the synthesis of morpholine derivatives, triethylamine is often used as a catalyst and acid scavenger researchgate.net.

General Advanced Synthetic Strategies for Morpholine Derivatives

While the synthesis of the parent this compound is straightforward, the creation of more complex or substituted morpholine derivatives often requires advanced synthetic strategies. These methods offer greater control over stereochemistry and allow for the introduction of diverse functional groups.

The biological activity of morpholine derivatives can be highly dependent on their stereochemistry. Consequently, stereoselective synthesis methods are of significant interest.

Reductive Etherification: A general strategy for the stereoselective synthesis of C-substituted morpholine derivatives utilizes an intramolecular reductive etherification reaction acs.org.

Copper-Promoted Oxyamination: A method for the stereoselective synthesis of 2-aminomethyl functionalized morpholines involves a copper(II) 2-ethylhexanoate promoted addition of an alcohol and an amine across an alkene nih.gov. This approach provides good to excellent yields and high levels of diastereoselectivity nih.gov.

Polymer-Supported Synthesis: Stereoselective formation of morpholine-3-carboxylic acids has been achieved through a polymer-supported synthesis, starting from immobilized amino acids like Fmoc-Ser(tBu)-OH. The inclusion of triethylsilane during cleavage from the resin results in the desired saturated morpholine ring nih.govacs.org.

| Method | Key Feature | Starting Materials | Product Type |

| Reductive Etherification | Intramolecular cyclization | Keto alcohols | C-substituted morpholines acs.org |

| Copper-Promoted Oxyamination | Intramolecular alcohol addition, intermolecular amine coupling | β-hydroxy N-allylsulfonamides | 2-aminomethyl morpholines nih.gov |

| Polymer-Supported Synthesis | Solid-phase synthesis with stereoselective reduction | Immobilized amino acids (e.g., Serine) | Morpholine-3-carboxylic acids nih.govacs.org |

Transition metal catalysis provides powerful tools for the construction of the morpholine scaffold, often enabling reactions that are not feasible through traditional methods.

Palladium Catalysis: Pd-catalyzed reactions are widely used. A key step in one strategy is a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide to generate cis-3,5-disubstituted morpholines as single stereoisomers nih.gov. Another approach involves a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in situ Fe(III)-catalyzed heterocyclization to yield substituted morpholines with very good yields and diastereoselectivities organic-chemistry.org.

Copper Catalysis: As mentioned, copper(II) 2-ethylhexanoate has been used to promote the oxyamination of alkenes for synthesizing aminomethyl-functionalized morpholines nih.gov.

Electrochemical methods represent a green and efficient alternative for synthesizing morpholine derivatives, often proceeding under mild conditions without the need for chemical oxidants or reductants.

Decarboxylative Intramolecular Etherification: An efficient and operationally simple electrochemical method has been developed for the synthesis of 2,6-multisubstituted morpholines. This approach involves an intramolecular etherification initiated by the electrochemical decarboxylation of acids and is readily scalable thieme-connect.comacs.orgnih.gov.

Intramolecular Oxytrifluoromethylation: An electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols provides direct access to CF3-containing morpholine derivatives under mild conditions nih.gov. This method utilizes the direct anodic oxidation of the Langlois reagent nih.gov.

| Method | Key Transformation | Substrates | Advantage |

| Decarboxylative Intramolecular Etherification | Cation formation via electrochemical decarboxylation followed by cyclization | Carboxylic acids | Operationally simple, scalable, high yields acs.orgnih.gov |

| Intramolecular Oxytrifluoromethylation | Anodic oxidation of Langlois reagent with cyclization | N-tethered alkenyl alcohols | Mild conditions, access to fluorinated derivatives nih.gov |

Derivatization Reactions of this compound Remain Undocumented in Publicly Available Research

Despite its potential as a versatile chemical intermediate, a thorough review of scientific literature and chemical databases reveals a notable absence of published studies detailing the specific derivatization reactions of this compound. This compound, featuring a brominated aryl group, a sulfonyl linker, and a morpholine moiety, possesses chemically reactive sites that could theoretically be exploited for the synthesis of a diverse range of derivatives.

The bromine atom on the phenyl ring presents a classic handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. Theoretically, this compound could serve as a precursor in several such transformations:

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters could replace the bromine atom with alkyl, alkenyl, or aryl groups, significantly diversifying the molecular structure.

Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines would lead to the synthesis of N-arylated derivatives, a common motif in pharmacologically active compounds.

Heck Reaction: Vinylation at the bromine position could be achieved by reacting with alkenes, introducing unsaturated side chains.

Sonogashira Coupling: The formation of a carbon-carbon bond with terminal alkynes would yield arylalkyne derivatives, useful in materials science and medicinal chemistry.

Stille Coupling: Reaction with organostannanes would offer another route to introduce various organic substituents.

However, searches for specific examples of these well-established reactions being applied to this compound have not yielded any documented instances in peer-reviewed journals or patent literature. Consequently, there are no detailed research findings, reaction conditions, or yields to report for the derivatization of this specific precursor. The scientific community has yet to publish work that utilizes this compound as a starting material for further synthetic elaboration.

While numerous studies describe the synthesis and derivatization of other structurally similar compounds—such as other bromo-aryl compounds, various morpholine derivatives, or different phenylsulfonamides—the specific derivatization pathways originating from this compound are not described. Therefore, a data-supported article on its use as a precursor in derivatization reactions cannot be constructed at this time.

Biological Activities and Pharmacological Potentials of 4 4 Bromophenylsulfonyl Morpholine

Overview of Bioactive Sulfonamide and Morpholine (B109124) Derivatives

The sulfonamide group (-SO₂NR₂R₃) is a critical pharmacophore in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. mdpi.com Since their initial discovery, sulfonamides have been integral to the development of drugs with antibacterial, antiviral, anticancer, antioxidant, and anti-inflammatory properties. nih.gov The stability of the sulfonamide group and its favorable tolerance in biological systems have made it a central component in drug design. researchgate.net The incorporation of a sulfonamide moiety into various molecular frameworks has been shown to enhance their therapeutic potential and spectrum of action. mdpi.com

Similarly, morpholine, a six-membered heterocycle containing both nitrogen and oxygen atoms, is recognized as a privileged structure in drug discovery. nih.govnih.gov Its inclusion in bioactive molecules is often associated with advantageous physicochemical, metabolic, and pharmacokinetic properties. nih.govresearchgate.net The morpholine ring can improve aqueous solubility and metabolic stability, and its ability to form hydrogen bonds can enhance interactions with biological targets. researchgate.netnih.gov Consequently, morpholine derivatives have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govresearchgate.net The combination of sulfonamide and morpholine moieties in a single molecule, such as 4-(4-Bromophenylsulfonyl)morpholine, offers a promising strategy for the development of novel bioactive compounds. acs.org

Antimicrobial Activity Studies

The antimicrobial potential of compounds combining sulfonamide and morpholine rings has been a subject of scientific investigation, exploring their efficacy against various bacterial and fungal pathogens.

Research into the direct antibacterial activity of compounds structurally similar to this compound has yielded specific insights. A study on 4-(Phenylsulfonyl)morpholine, a close analog lacking the bromo substitution, evaluated its antimicrobial effect against several standard and multi-resistant bacterial strains. nih.govnih.gov The investigation, using the microdilution method, determined that the Minimum Inhibitory Concentration (MIC) for this compound was ≥1024 µg/mL for all tested bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govnih.gov This result indicates a lack of significant direct antibacterial activity for 4-(Phenylsulfonyl)morpholine itself. nih.gov

However, the same study revealed that 4-(Phenylsulfonyl)morpholine could act as a modulating agent, enhancing the efficacy of conventional antibiotics against multidrug-resistant strains. nih.govnih.gov When combined with the aminoglycoside antibiotic amikacin, 4-(Phenylsulfonyl)morpholine (at a sub-inhibitory concentration of 128 µg/mL) significantly reduced the MIC of amikacin against a resistant P. aeruginosa strain from 312.5 µg/mL to 39.06 µg/mL. nih.govnih.gov A similar, though less pronounced, effect was observed with gentamicin. nih.gov This suggests that while the compound may not be bactericidal on its own, it could serve as an adjunct to combat antibiotic resistance. nih.gov

Furthermore, studies on other derivatives containing the 1-bromo-4-(phenylsulfonyl)benzene scaffold have shown that antimicrobial potency is highly dependent on the other substituents in the molecule. mdpi.com A substructure search revealed 32 compounds sharing this core, with registered MIC values ranging widely from 2.5 µg/mL to 1024 µg/mL, highlighting that the nature of the R group attached to the core structure is critical for the potency of the antimicrobial effect. mdpi.com For instance, novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives showed promising potential against Gram-positive cocci. mdpi.com

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with 4-(Phenylsulfonyl)morpholine (128 µg/mL) (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|---|

| P. aeruginosa 03 | Amikacin | 312.5 | 39.06 | 8 |

The antifungal potential of 4-(Phenylsulfonyl)morpholine has also been assessed. In the same study mentioned previously, the compound was tested against fungal strains of Candida albicans, C. tropicalis, and C. krusei. nih.govnih.gov The MIC was found to be ≥1024 µg/mL for all tested fungi, demonstrating a lack of direct antifungal activity. nih.gov

However, the morpholine class of compounds, in general, is well-known for its antifungal properties. nih.gov Morpholine-based fungicides like fenpropimorph and amorolfine are established agents that act by inhibiting specific enzymes in the fungal ergosterol biosynthesis pathway. nih.gov Specifically, they can target sterol Δ¹⁴ reductase and sterol Δ⁸-Δ⁷ isomerase, which are crucial for fungal cell membrane integrity. nih.gov The presence of the morpholine ring is a key feature for this activity. researchgate.net The development of novel morpholine derivatives continues to be an active area of research to combat fungal pathogens. researchgate.net For example, certain morpholine and piperidine-based surfactants have shown activity against drug-susceptible and drug-resistant Candida albicans and Cryptococcus neoformans. researchgate.net

Anticancer Activity Research

The structural motifs of sulfonamide and morpholine are frequently found in molecules designed as anticancer agents, prompting research into the potential of this compound and related compounds in this therapeutic area. nih.gov

While specific cytotoxic data for this compound is not extensively documented in the reviewed literature, numerous studies have demonstrated the potent anticancer activity of various morpholine-substituted derivatives against a range of human cancer cell lines. This highlights the importance of the morpholine moiety in designing cytotoxic agents. nih.govresearchgate.net

For example, a series of morpholine-substituted quinazoline derivatives were evaluated for their cytotoxic potential against human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and neuroblastoma (SHSY-5Y) cell lines. rsc.orgnih.govnih.gov Several of these compounds displayed significant activity. Compound AK-3 showed IC₅₀ values of 10.38 µM, 6.44 µM, and 9.54 µM against A549, MCF-7, and SHSY-5Y cells, respectively. rsc.orgnih.govnih.gov Even more potently, compound AK-10 exhibited IC₅₀ values of 8.55 µM, 3.15 µM, and 3.36 µM against the same cell lines. rsc.orgnih.govnih.gov Importantly, these compounds were found to be non-toxic against non-cancerous HEK293 cells at a concentration of 25 µM, suggesting a degree of selectivity for cancer cells. rsc.orgnih.gov

Other research has explored 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, which showed strong cytotoxic activities against H460 (large cell lung cancer), HT-29 (colon adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines, with some derivatives being significantly more potent than the reference compound GDC-0941. researchgate.net These findings collectively underscore the potential of molecules containing a morpholine ring to exhibit significant cytotoxicity against various cancer cell types. researchgate.netresearchgate.net

| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SHSY-5Y IC₅₀ (µM) |

|---|---|---|---|

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

The anticancer effects of morpholine-containing compounds are often linked to their ability to modulate specific biological targets crucial for cancer cell survival and proliferation. nih.gov Mechanistic studies on the active morpholine-substituted quinazoline derivatives AK-3 and AK-10 revealed that they inhibit cell proliferation by arresting the cell cycle in the G1 phase. rsc.orgnih.gov The primary mode of cell death induced by these compounds was identified as apoptosis. rsc.orgnih.gov Further investigation, including docking studies, suggested that these compounds may exert their pro-apoptotic effects by binding to and inhibiting the anti-apoptotic Bcl-2 protein. nih.gov

Anti-inflammatory Effects and Mechanisms

Inflammation is a complex biological response integral to numerous pathological conditions. The search for novel anti-inflammatory agents often involves targeting key enzymes and signaling pathways. The anti-inflammatory potential of this compound itself has not been extensively detailed in publicly available research. However, studies on closely related structural analogs provide insights into the potential activity of the core 4-(4-bromophenylsulfonyl)phenyl moiety.

Research has been conducted on new derivatives of 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones, which contain the same diarylsulfone core. nih.gov These compounds were evaluated for analgesic activity, a therapeutic effect closely linked to anti-inflammatory mechanisms. nih.gov Molecular docking simulations were performed on these derivatives to predict their binding affinities against molecular targets involved in pain and inflammation, such as cyclooxygenase (COX) enzymes. nih.govnih.gov The COX enzymes, which exist as two primary isoforms (COX-1 and COX-2), are the main targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While these studies on derivatives suggest that the 4-(4-bromophenylsulfonyl)phenyl scaffold is a candidate for interacting with inflammatory targets, direct experimental evidence of this compound's effect on COX, lipoxygenase, or the production of pro-inflammatory cytokines is not prominently featured in the current body of scientific literature.

Other Reported Biological Activities

Beyond anti-inflammatory investigations, the structural features of this compound—specifically the aromatic sulfonamide and the morpholine ring—are present in various compounds explored for other therapeutic applications. nih.gov

The ability of a compound to inhibit specific enzymes is a primary mechanism for therapeutic intervention. The benzenesulfonamide group, a key feature of this compound, is a well-established pharmacophore known for its ability to inhibit metalloenzymes, particularly carbonic anhydrases. nih.gov

Carbonic Anhydrase Inhibition : Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov Sulfonamides are a cornerstone of CA inhibitor design. nih.gov Research into 4-anilinoquinazoline-based benzenesulfonamides has identified compounds with potent, nanomolar inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov While these findings highlight the potential of the sulfonamide moiety, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against various CA isoforms are not available in the reviewed literature.

Urease Inhibition : Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. frontiersin.org The morpholine nucleus has been incorporated into various molecular structures to explore potential urease inhibitory activity. frontiersin.org A study on a series of morpholine-thiophene hybrid thiosemicarbazones demonstrated potent, multi-fold superior urease inhibition compared to the standard inhibitor, thiourea. frontiersin.org The most active compound from this series, which contains a morpholine ring, exhibited an uncompetitive mode of inhibition with an IC₅₀ value in the low micromolar range. frontiersin.org However, direct kinetic studies or inhibition data for this compound against urease have not been reported.

Other Enzymes : The morpholine heterocycle is present in molecules designed to inhibit other enzymes, such as acetylcholinesterase (AChE). nih.govmdpi.com For instance, certain morpholinium derivatives have been shown to act as reversible competitive or noncompetitive inhibitors of AChE. nih.gov Similarly, the broader class of bromophenyl-containing compounds has been investigated for the inhibition of enzymes like lipoxygenase, although the specific bipyridine derivative studied showed insignificant activity on its own. nih.gov There is no specific data available detailing the inhibitory activity of this compound against these enzymes.

Table 1: Urease Inhibitory Activity of Related Morpholine-Containing Compounds This table presents data for morpholine-thiophene hybrid thiosemicarbazones, which are derivatives containing a morpholine moiety, to illustrate the potential of this structural class. Data for this compound is not available.

| Compound ID | Description | IC₅₀ (µM) frontiersin.org |

|---|---|---|

| 5a | (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | 4.94 ± 2.7 |

| 5c | (E)-N-(2-morpholinoethyl)-2-((4-methylthiophen-2-yl)methylene)hydrazinecarbothioamide | 4.00 ± 2.4 |

| 5g | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 |

| Thiourea | Standard Inhibitor | 22.31 ± 0.03 |

The sulfonamide and morpholine moieties are independently found in compounds with investigated antiviral properties.

Anti-HCV Activity : The hepatitis C virus (HCV) is a significant global health concern, and research into novel inhibitors is ongoing. Patent literature describes the use of a related compound, (2S,4R)-4-{[(4-bromophenyl)sulfonyl]oxy}-1-(tert-butoxycarbonyl)-L-proline, as an intermediate in the synthesis of macrocyclic compounds designed as inhibitors of the HCV NS3 protease. google.com Furthermore, screening of chemical libraries has identified N-(morpholine-4-carbonyloxy) amidine compounds as potent inhibitors of HCV replication, with the most active showing an EC₅₀ value of 0.36 µM. nih.gov This highlights the utility of the morpholine scaffold in the design of anti-HCV agents. nih.gov

Anti-HIV Activity : While research has explored various heterocyclic compounds as potential anti-HIV agents, including those with a morpholine ring, specific studies evaluating the anti-HIV activity of this compound are not prominent. nih.govnih.govmdpi.com Patent literature does describe complex antiviral compounds containing a morpholine-4-sulfonyl group, such as N³-[2-Chloro-4′-(morpholine-4-sulfonyl)-6-trifluoromethyl-biphenyl-4-yl]-1H- nih.govnih.govnih.govtriazole-3,5-diamine, indicating the relevance of this functional group in antiviral drug design. google.com

Other Antiviral Research : Sulfonamide derivatives have been synthesized and tested against other viruses, such as the tobacco mosaic virus (TMV), with some compounds showing moderate inhibitory activity. mdpi.com

Currently, there is no direct experimental data, such as EC₅₀ or CC₅₀ values, that defines the specific antiviral profile of this compound against common human pathogens.

Structure Activity Relationship Sar Studies of 4 4 Bromophenylsulfonyl Morpholine Derivatives

Elucidation of Pharmacophores within the 4-(4-Bromophenylsulfonyl)morpholine Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for biological activity. For the this compound scaffold, three key pharmacophoric components have been identified:

The Aromatic Ring System (4-Bromophenyl) : This part of the molecule is crucial for establishing hydrophobic and van der Waals interactions within the binding pocket of a biological target. The bromine atom provides lipophilicity and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

The Sulfonyl Group (-SO2-) : This group acts as a rigid linker and a potent hydrogen bond acceptor. nih.gov Its tetrahedral geometry orients the aromatic ring and the morpholine (B109124) moiety in a specific spatial arrangement, which is often critical for fitting into a receptor's active site. nih.gov The oxygen atoms of the sulfonyl group can form strong hydrogen bonds with amino acid residues in target proteins. nih.gov

Impact of Substituent Modifications on Biological Efficacy

Altering the substituents on the core scaffold is a primary strategy for modulating the biological activity and pharmacokinetic profile of a compound series.

The substitution of a bromine atom at the para-position of the phenyl ring has a significant impact on the molecule's properties. In structure-based similarity analyses of related diaryl sulfones, replacing a chlorine atom with the more lipophilic bromine atom was a key modification intended to modulate antimicrobial and antibiofilm activity. mdpi.com The increased lipophilicity can enhance membrane permeability and passage into cells. mdpi.com

Studies on other heterocyclic scaffolds, such as quinolines, have demonstrated that the introduction of bromine atoms can substantially increase antiproliferative activity against cancer cell lines. nih.gov This enhancement is often attributed to a combination of factors, including increased lipophilicity and the potential for halogen bonding interactions with the target protein. The synergistic effect of bromine and other substitutions, like a nitro group, on a quinoline scaffold has been shown to significantly enhance anticancer potency compared to the unsubstituted parent compound. nih.gov

Table 1: Impact of Bromine Substitution on Biological Activity

| Compound Class | Substitution Change | Observed Effect on Activity | Reference |

|---|---|---|---|

| Diaryl Sulfones | Chlorine to Bromine | Intended to increase lipophilicity for enhanced antimicrobial effect. | mdpi.com |

| Quinolines | Addition of Bromine | Substantial increase in antiproliferative activity. | nih.gov |

| Quinolines | Addition of Bromine and Nitro groups | Synergistic enhancement of anticancer potency. | nih.gov |

The sulfonyl group is a cornerstone of many therapeutic agents due to its chemical stability and its ability to engage in specific biological interactions. nih.govresearchgate.net Its primary role is as a hydrogen bond acceptor, using its two oxygen atoms to interact with hydrogen bond donors (like -NH or -OH groups) on a biological target. nih.gov This interaction is crucial for anchoring the molecule in the correct orientation for optimal activity.

Furthermore, the sulfonyl group acts as a rigid and structurally important linker. Incorporated into a core structure, it can constrain the conformations of side chains, allowing them to fit more precisely into active sites. nih.gov Diaryl sulfones, which share the structural prototype of this compound, are a significant class of bioactive compounds with diverse properties, including antimicrobial actions. mdpi.com

The morpholine ring is a widely used heterocycle in medicinal chemistry, valued for its positive influence on both biological activity and pharmacokinetic properties. nih.govresearchgate.net It is often employed to enhance the drug-like characteristics of a molecule. nih.gov

Bioactivity: The morpholine moiety can directly participate in binding to molecular targets. nih.gov The ring's oxygen atom is a hydrogen bond acceptor, which can be a key interaction within a binding site. researchgate.net Its presence can bestow selective affinity for a wide range of receptors and make it an integral component of the pharmacophore for certain enzyme inhibitors. nih.gov

Pharmacokinetics: Perhaps the most significant contribution of the morpholine ring is its ability to improve the pharmacokinetic profile of a drug candidate. researchgate.netnih.govresearchgate.net Its inclusion in a molecule often leads to:

Improved Solubility: The polar ether and amine functionalities of the morpholine ring enhance aqueous solubility, which is crucial for absorption and distribution. researchgate.netdntb.gov.ua

Enhanced Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can increase the half-life of a drug in the body. dntb.gov.ua

Modulated Lipophilicity: The ring provides a balance of hydrophilic and lipophilic character, which is essential for crossing biological membranes. researchgate.net

Table 2: Contributions of the Morpholine Moiety

| Property | Contribution | Mechanism | Reference |

|---|---|---|---|

| Bioactivity | Enhanced Binding Affinity | Acts as a hydrogen bond acceptor; integral part of pharmacophore. | nih.govresearchgate.net |

| Pharmacokinetics | Improved Solubility | Presence of polar heteroatoms (Oxygen, Nitrogen). | researchgate.netdntb.gov.ua |

| Pharmacokinetics | Increased Metabolic Stability | Ring is generally resistant to metabolic enzymes. | dntb.gov.ua |

| Pharmacokinetics | Enhanced Bioavailability | Combined effect of improved solubility and stability. | researchgate.netdntb.gov.ua |

| Pharmacokinetics | Balanced Lipophilicity | Contributes to favorable membrane permeability. | researchgate.net |

Rational Design Strategies based on SAR Principles

The insights gained from SAR studies are directly applied to the rational design of new and improved derivatives. researchgate.net Based on the principles elucidated for the this compound scaffold, several design strategies can be employed:

Phenyl Ring Substitution: The activity can be fine-tuned by replacing the bromine atom with other halogens (F, Cl) to modulate lipophilicity and halogen bonding potential, or with electron-donating or electron-withdrawing groups to alter electronic properties.

Morpholine Ring Modification: The morpholine ring can be replaced with other heterocyclic systems like piperidine, piperazine, or thiomorpholine to probe the importance of the oxygen atom and explore different spatial arrangements and basicity.

Linker Modification: Although the sulfonyl group is often critical, its replacement with other linkers, such as an amide or ketone, could be explored to understand the importance of its geometry and hydrogen-bonding capacity.

For example, in the design of novel cholinesterase inhibitors, a morpholine moiety was incorporated into a quinoline scaffold to improve brain exposure due to its favorable physicochemical properties. mdpi.com SAR analysis of these derivatives showed that the length of the linker between the quinoline and morpholine rings was critical for inhibitory potency, with a two-methylene linker providing better activity than longer chains. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR represents a more advanced, computational approach to drug design that complements traditional SAR studies. This methodology involves creating a mathematical model that correlates the variation in biological activity of a series of compounds with changes in their physicochemical properties (descriptors).

For a series of this compound derivatives, a QSAR study would involve:

Synthesizing and testing a diverse set of analogs with various substituents on the phenyl and/or morpholine rings.

Calculating physicochemical descriptors for each analog. These can include parameters for lipophilicity (e.g., clogP), electronic effects (e.g., Hammett constants), and steric properties (e.g., molar refractivity).

Developing a statistical model (e.g., using multiple linear regression) that relates the descriptors to the observed biological activity (e.g., IC50 values).

Validating the model to ensure its predictive power.

The resulting QSAR equation can then be used to predict the biological activity of new, yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and resources spent on less active molecules.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nih.gov DFT has become a highly successful method for electronic structure calculations in molecules, offering accuracies comparable to traditional correlated molecular orbital methods but at a lower computational cost. nih.govnih.gov These calculations can elucidate the optimized molecular geometry, vibrational frequencies, and various electronic properties of 4-(4-Bromophenylsulfonyl)morpholine.

DFT studies typically begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation. nih.gov Using a functional like B3LYP combined with a basis set such as 6-31G(d) or 6-31++G(d,p), researchers can calculate key structural parameters. nih.govresearchgate.net Following optimization, further analyses can be performed to derive a wealth of information. For instance, calculations of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov Other analyses, such as Natural Bond Orbital (NBO) analysis, can reveal details about intramolecular charge transfer and hyperconjugative interactions. nih.gov Thermodynamic properties like heat capacity and entropy can also be calculated and compared with parent compounds to understand the effects of specific functional groups. researchgate.net

| Computational Method | Calculated Properties | Scientific Insights Provided |

|---|---|---|

| Geometric Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |

| Vibrational Frequency Analysis | IR and Raman spectra | Confirms the optimized structure is a true minimum and allows for comparison with experimental spectra. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy levels and gap | Indicates chemical reactivity, kinetic stability, and electronic transition properties. nih.gov |

| Molecular Electrostatic Potential (MEP) | Electron density and charge distribution map | Identifies regions prone to electrophilic and nucleophilic attack. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Orbital interactions, charge transfer | Elucidates intramolecular stabilization energies and hyperconjugative interactions. nih.gov |

Molecular Docking and Receptor Interaction Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This analysis is critical for understanding the potential biological activity of a compound by examining its interactions with specific protein targets. For this compound, docking studies can identify potential binding modes and affinities to various receptors, offering clues to its pharmacological potential.

The morpholine (B109124) ring is a "privileged pharmacophore" frequently found in compounds targeting the central nervous system (CNS) and other biological systems. nih.govnih.gov Its presence can improve physicochemical properties and allow it to participate in key molecular interactions, such as hydrogen bonds via its oxygen atom. nih.gov For example, in studies of PI3K inhibitors, a morpholine ring was shown to interact with the hinge residue Val882 through its oxygen atom, a critical interaction for binding in the ATP-binding site. nih.gov Similarly, the bromophenylsulfonyl group can engage in various non-covalent interactions. The phenyl ring can form π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a receptor's binding pocket. mdpi.com

A molecular docking simulation of this compound would involve placing the molecule into the active site of a target protein. The simulation would then explore various conformations and orientations of the ligand, scoring them based on a force field to estimate the binding affinity (e.g., in kcal/mol). The results would highlight the key amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions). d-nb.info

| Structural Moiety | Potential Interaction Type | Example Interacting Amino Acid Residues |

|---|---|---|

| Morpholine Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Glutamine, Asparagine |

| Morpholine Ring (Chair Conformation) | Van der Waals / Hydrophobic Interactions | Leucine, Valine, Isoleucine, Alanine |

| Bromophenyl Ring | π-π Stacking / T-stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine mdpi.com |

| Sulfonyl Group Oxygens | Hydrogen Bond Acceptor | Lysine, Arginine, Serine |

| Bromine Atom | Halogen Bonding | Carbonyl oxygens, electron-rich aromatic rings |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This technique maps the electron distribution of a molecule in a crystal, allowing for a detailed investigation of the close contacts that govern crystal packing. By generating a Hirshfeld surface and its corresponding 2D fingerprint plot, one can decompose the complex network of interactions into contributions from specific atom pairs. nih.gov

For a molecule like this compound, a Hirshfeld analysis would provide quantitative data on the types and relative importance of various intermolecular forces. Based on analyses of structurally related compounds containing bromophenyl and sulfonyl-like groups, it is possible to predict the dominant interactions. nih.govnih.gov The analysis typically reveals a high percentage of H···H contacts, reflecting the significance of van der Waals forces. nih.govmdpi.com Other critical interactions would likely include O···H and H···Br contacts, indicative of hydrogen bonding and halogen bonding, respectively. nih.gov

The 2D fingerprint plot is a histogram of distances from the Hirshfeld surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. nih.gov Distinct features on this plot, such as sharp spikes, correspond to specific close contacts like hydrogen bonds. The analysis provides a percentage contribution for each interaction type, offering a clear picture of the forces that stabilize the crystal structure.

| Interaction Type | Typical Percentage Contribution (Illustrative) | Description |

|---|---|---|

| H···H | ~30-40% | Represents general van der Waals forces and is often the most significant contributor to crystal packing. nih.gov |

| C···H / H···C | ~15-25% | Indicates C-H···π interactions and other van der Waals contacts. nih.gov |

| O···H / H···O | ~10-15% | Corresponds to conventional and weak C-H···O hydrogen bonds, crucial for molecular assembly. nih.gov |

| Br···H / H···Br | ~10-12% | Highlights the role of the bromine atom in forming hydrogen bonds and other close contacts. nih.govnih.gov |

| Br···C / C···Br | ~2-5% | Suggests the presence of halogen···π interactions. |

| Other (N···H, S···H, etc.) | Variable | Includes minor contributions from other heteroatoms. nih.gov |

Application of Chemoinformatics Tools in Library Analysis

Chemoinformatics combines computer and information science to address problems in chemistry, particularly in the context of drug discovery and materials science. When designing novel compounds, chemists often create a virtual library of derivatives based on a core scaffold like this compound. Chemoinformatics tools are then employed to analyze this library to prioritize candidates for synthesis and testing. mdpi.com

A key application is the calculation of molecular descriptors for each compound in the library. These descriptors quantify various physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These properties are used to predict the drug-likeness of the compounds, often by assessing their compliance with rules like Lipinski's Rule of Five. nih.gov

Furthermore, chemoinformatics models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds. Predicting these pharmacokinetic and safety profiles early in the discovery process helps to filter out molecules that are likely to fail in later stages of development. Structure-Activity Relationship (SAR) analysis is another critical application, where computational models are built to correlate structural features with biological activity. nih.gov This allows researchers to understand which chemical modifications on the this compound scaffold are likely to enhance a desired activity.

| Chemoinformatics Application | Tools / Methods | Purpose in Library Analysis |

|---|---|---|

| Calculation of Molecular Descriptors | Software packages (e.g., RDKit, PaDEL-Descriptor) | Quantify physicochemical properties (logP, TPSA, MW) to assess drug-likeness. |

| ADMET Prediction | Predictive models (e.g., QSAR models, machine learning) | Forecast pharmacokinetic and toxicity profiles to identify candidates with favorable properties. |

| Diversity and Similarity Analysis | Clustering algorithms, fingerprinting (e.g., Tanimoto coefficient) | Ensure chemical diversity within the library and identify novel structural classes. |

| Structure-Activity Relationship (SAR) | QSAR modeling, pharmacophore mapping | Correlate chemical structures with biological activity to guide the design of more potent compounds. nih.gov |

| Virtual Screening | Molecular docking, pharmacophore-based screening | Filter large libraries to identify a smaller subset of promising compounds for experimental testing. |

Applications and Therapeutic Development in Medicinal Chemistry

4-(4-Bromophenylsulfonyl)morpholine as a Building Block in Drug Synthesis

In medicinal chemistry, a building block is a chemical compound that can be readily incorporated into the synthesis of more complex molecules, such as potential drug candidates. The morpholine (B109124) ring, a key component of this compound, is a versatile and easily accessible synthetic building block. nih.govdntb.gov.ua It is frequently employed by chemists due to its advantageous physicochemical, biological, and metabolic properties. nih.govdntb.gov.uaresearchgate.net Heterocyclic compounds like morpholine are common components in the majority of modern pharmaceuticals, playing a significant role in the design of drugs for cancer and infections. sciencedaily.com

The 4-(4-bromophenylsulfonyl) fragment, in particular, serves as a crucial starting point for creating new chemical entities. Researchers have utilized this moiety to synthesize novel derivatives with the aim of discovering new biologically active compounds. mdpi.com For instance, the 4-[(4-bromophenyl)sulfonyl]phenyl fragment has been used as the foundation to create a series of L-valine-derived analogs. mdpi.com This synthetic approach allows for chemical diversification, enabling the preparation of a library of drug-like compounds built upon the core structure of the 4-(4-bromophenylsulfonyl) group. mdpi.com The stability and reactivity of the compound make it a valuable intermediate in the synthesis of various bioactive molecules. chemimpex.com

Development of Novel Therapeutic Agents

The core structure of this compound has been instrumental in the development of new therapeutic agents, particularly in the antimicrobial field. mdpi.com In a notable study, researchers synthesized novel compounds derived from a 4-[(4-bromophenyl)sulfonyl]phenyl fragment to evaluate their antimicrobial and antioxidant properties. mdpi.com

The investigation identified two compounds with significant potential:

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

These derivatives demonstrated promising activity against Gram-positive pathogens, showing particular efficacy in combating biofilm-associated infections caused by Enterococcus faecium. mdpi.com While the broader class of morpholine-containing compounds is explored for applications in neurological disorders and cancer, the direct derivatives of the 4-(4-bromophenyl)sulfonyl structure have shown specific promise as antimicrobials. mdpi.comchemimpex.com

Table 1: Research Findings on Novel Therapeutic Agents

| Compound | Therapeutic Target/Application | Key Findings |

|---|---|---|

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | Antimicrobial (Gram-positive pathogens) | Showed promising potential for developing novel agents to fight Enterococcus faecium biofilm-associated infections. mdpi.com |

Role as a Privileged Scaffold in Drug Design and Development

In drug design, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for developing a wide range of therapeutic agents. nih.govnih.gov The morpholine heterocycle is widely recognized as a privileged structure in medicinal chemistry. nih.govresearchgate.netresearchgate.net Its inclusion in drug candidates is often associated with favorable properties such as improved solubility, bioavailability, and metabolic stability. nih.govresearchgate.net

The morpholine ring can:

Increase the potency of a compound. nih.govresearchgate.net

Provide desirable drug-like properties. nih.govresearchgate.net

Improve pharmacokinetic profiles. nih.govnih.gov

Serve as an integral part of the pharmacophore for certain enzyme inhibitors. nih.govresearchgate.net

When combined with the 4-bromophenylsulfonyl group, the resulting scaffold provides a template that can be systematically modified to create libraries of new compounds. mdpi.com Subsequent investigations into these types of privileged scaffolds can lead to the discovery of more potent derivatives that can be optimized as candidates for new preventive and therapeutic agents. mdpi.com

Lead Compound Identification and Optimization Strategies

Lead identification is the process of finding chemical compounds that show biological activity against a specific drug target. danaher.com Once a lead compound is identified, lead optimization is undertaken to enhance its properties, such as potency, selectivity, and pharmacokinetic characteristics, while minimizing toxicity. danaher.comcriver.com

The development of derivatives from the 4-(4-bromophenylsulfonyl)phenyl scaffold provides a clear example of this process. mdpi.com Researchers based their work on previous studies of N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives which had shown antimicrobial and antibiofilm activity. mdpi.com This earlier work identified a promising lead structure.

The optimization strategy involved a direct chemical manipulation of this lead structure:

Structural Modification: The chlorine atom on the phenylsulfonyl ring was replaced with a more lipophilic bromine atom. mdpi.com This modification aimed to increase the lipophilic character of the new compounds while maintaining the electronic effects of the substituent. mdpi.com

Synthesis and Testing: New analogs incorporating this change were synthesized and then evaluated for their antimicrobial activity, antioxidant effects, and toxicity. mdpi.com Toxicity was assessed using a bioassay on Daphnia magna, a common method for prescreening toxicity for higher vertebrates. mdpi.com

This strategic modification of a known scaffold to improve its properties is a cornerstone of lead optimization in the drug discovery cycle. danaher.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine |

| 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one |

Patent Landscape and Scientific Literature Analysis

Review of Patents Featuring 4-(4-Bromophenylsulfonyl)morpholine and its Derivatives

The patent landscape for this compound and its closely related derivatives reveals its primary utility as a key intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential. While patents specifically claiming this compound as a final product are not abundant, its appearance as a crucial building block is noteworthy.

A review of the patent literature indicates that the 4-(4-bromophenyl)sulfonyl moiety is a recurring structural motif in the design of various biologically active agents. For instance, derivatives are explored for their potential in developing novel pharmaceuticals. One notable area of application is in the synthesis of intermediates for anticoagulant drugs. For example, the related compound 4-(4-aminophenyl)-3-morpholinone is a key precursor in the synthesis of Rivaroxaban, a widely used factor Xa inhibitor. This highlights the importance of the broader phenylmorpholine scaffold in medicinal chemistry.

| Patent/Patent Application Number | Title/Focus | Role of this compound or Derivative | Key Application Area |

| Various | Synthesis of Factor Xa Inhibitors | Intermediate/Building Block | Anticoagulant Therapy |

| Various | Development of Kinase Inhibitors | Core Structural Moiety | Oncology |

| Various | Synthesis of Antimicrobial Agents | Scaffold for Derivatization | Infectious Diseases |

This table is illustrative and compiled from a general review of patent trends for related morpholine (B109124) and sulfonyl-containing compounds, as specific patents for this compound are not prominently disclosed in publicly available databases.

Analysis of Academic Publications and Research Trends

Academic research on this compound and its derivatives has primarily focused on the synthesis of novel compounds and the evaluation of their biological activities. The inherent structural features of this molecule, including the electron-withdrawing sulfonyl group, the lipophilic bromophenyl ring, and the versatile morpholine nucleus, make it an attractive starting point for medicinal chemistry campaigns.

One significant area of research involves the incorporation of the 4-(4-bromophenyl)sulfonylphenyl moiety into more complex structures to explore their antimicrobial properties. A study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives demonstrated that compounds containing this core structure exhibit promising antimicrobial and antibiofilm activity. benthamscience.com The research highlighted that the introduction of the bromine atom was slightly beneficial for the activity of certain derivatives. benthamscience.com

The synthesis of such derivatives often involves multi-step reaction sequences, where this compound could serve as a key precursor or a reference compound. The research trends indicate a growing interest in leveraging the physicochemical properties of the bromophenylsulfonyl group to modulate the biological activity and pharmacokinetic profiles of new chemical entities.

| Research Area | Key Findings | Representative Compounds |

| Antimicrobial Activity | Derivatives show activity against various bacterial strains. | N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives |

| Synthesis Methodologies | Development of efficient synthetic routes to access derivatives. | Not applicable |

| Structure-Activity Relationship (SAR) Studies | Elucidation of the impact of structural modifications on biological activity. | Not applicable |

Future Directions in the Research of this compound

The existing body of research on this compound and its analogs suggests several promising avenues for future investigation. The demonstrated antimicrobial potential warrants further exploration, including the screening of a broader library of derivatives against a wider range of pathogens, including drug-resistant strains.

Future research could also focus on:

Expansion of Therapeutic Targets: Investigating the potential of this compound derivatives against other therapeutic targets, such as kinases, proteases, and other enzymes implicated in various diseases. The sulfonylmorpholine scaffold is a known pharmacophore in many biologically active compounds.

Elucidation of Mechanism of Action: For derivatives that show significant biological activity, detailed mechanistic studies are crucial to understand how they exert their effects at a molecular level.

Optimization of Pharmacokinetic Properties: Further chemical modifications of the core structure could be undertaken to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

Development of Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes to access this compound and its derivatives in higher yields and purity will be beneficial for further research and potential commercialization.

常见问题

Q. What are the recommended synthetic routes for 4-(4-Bromophenylsulfonyl)morpholine, and how do reaction conditions influence yield?

The compound can be synthesized via sulfonylation of morpholine using 4-bromobenzenesulfonyl chloride. Key steps include maintaining anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate. Reaction temperature (typically 0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 morpholine to sulfonyl chloride) are critical for maximizing yield . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is recommended, with melting points reported in the range of 150–152°C for related sulfonyl morpholine derivatives .

Q. How should researchers characterize this compound to confirm structural integrity?

Standard characterization methods include:

- NMR spectroscopy : and NMR to confirm the morpholine ring protons (δ 3.6–3.8 ppm) and sulfonyl-linked aromatic protons (δ 7.6–7.8 ppm) .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., R factor < 0.05) can resolve bond lengths and angles, as demonstrated for analogous sulfonamide-morpholine structures .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 332.0 for CHBrNOS) .

Q. What are the primary applications of this compound in foundational chemical research?

this compound serves as:

- A synthetic intermediate for Suzuki-Miyaura cross-coupling reactions, leveraging the bromophenyl group for palladium-catalyzed aryl bond formation .

- A scaffold for probing sulfonamide interactions in enzyme inhibition studies, particularly in carbonic anhydrase or protease assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonyl-morpholine derivatives?

Discrepancies in biological activity (e.g., IC values) often arise from variations in assay conditions. To address this:

- Standardize assay protocols : Control pH (e.g., 7.4 for physiological conditions), solvent (≤1% DMSO to avoid cytotoxicity), and temperature (37°C) .

- Validate target engagement : Use orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity .

- Cross-reference crystallographic data : Compare active-site interactions with resolved X-ray structures of target proteins .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

Stability challenges include hydrolysis of the sulfonamide group and bromophenyl degradation. Mitigation strategies:

- Storage : Store under inert atmosphere (argon) at –20°C to prevent oxidation .

- Buffered solutions : Use phosphate-buffered saline (PBS) at pH 6.5–7.5 to minimize sulfonamide cleavage .

- Light avoidance : Shield from UV light to prevent aryl bromide bond dissociation .

Q. How can computational methods enhance the design of this compound derivatives for drug discovery?

- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases), prioritizing derivatives with lower binding energies (ΔG < –8 kcal/mol) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends using partial least squares (PLS) regression .

- ADMET prediction : Employ SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Q. What advanced analytical techniques are critical for studying surface adsorption or environmental interactions of this compound?

- Microspectroscopic imaging : Use time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map adsorption on indoor surfaces (e.g., cellulose or silica) .

- Environmental fate studies : Employ LC-MS/MS to quantify degradation products in aqueous systems, monitoring for bromophenol (m/z 173) as a hydrolysis byproduct .

Methodological Considerations

Q. How should researchers design experiments to study sulfonamide-morpholine interactions in complex biological matrices?

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .

- Detection limits : Optimize UPLC-MS/MS parameters (e.g., ESI+ mode, collision energy 20 eV) to achieve a limit of quantification (LOQ) < 10 ng/mL .

Q. What are the best practices for scaling up synthesis while maintaining purity?

- Process optimization : Use flow chemistry to control exothermic reactions and improve reproducibility at multi-gram scales .

- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。